1-(4-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile
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Overview
Description
“1-(4-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile” is a chemical compound with the molecular formula C11H8F3N . It has a molecular weight of 211.19 . The IUPAC name for this compound is 1-[4-(trifluoromethyl)phenyl]cyclopropanecarbonitrile .
Molecular Structure Analysis
The SMILES string for this compound is N#CC1(C(C=C2)=CC=C2C(F)(F)F)CC1 . The InChI code is 1S/C11H8F3N/c12-11(13,14)9-3-1-8(2-4-9)10(7-15)5-6-10/h1-4H,5-6H2 .Physical And Chemical Properties Analysis
This compound is a solid . It has a density of 1.283 g/mL at 25°C (lit.) .Scientific Research Applications
Application 1: Kinetic Resolution of Enantiomers
- Summary of the Application: The kinetic resolution of 1-(4-(trifluoromethyl)phenyl)ethanol (TFMP) enantiomers was achieved through lipase-catalyzed transesterification in organic solvents .
- Methods of Application: Lipase PS from Pseudomonas cepacia was selected as the best biological catalyst, and vinyl acetate was used as the acyl donor for the transesterification in isooctane . The effects of temperature, enzyme dosage, substrate ratio and time on the reaction were investigated .
- Results or Outcomes: The experimental results under the optimized conditions involving the temperature of 46 °C, substrate ratio of 1:12, enzyme dosage of 15 mg and time of 104 min, show that TFMP enantiomers were resolved with the enantiomeric excess of the remaining substrate (ees) higher than 99.0% and the conversion © of 50.3%, which indicates an efficient kinetic resolution process .
Application 2: Extraction of Ni Ions
- Summary of the Application: A new triazene 1-oxide derivative was synthesized and used in the extraction of Ni ions .
- Methods of Application: The molecule was synthesized and its crystal structure was solved by full-matrix least-squares . The molecule was then used for the selective extraction and spectrophotometric determination of the Ni2+ ion in natural water .
- Results or Outcomes: Under optimized conditions, the calibrating curve was linear over a nickel concentration range of 9.2×10−7–8.4×10−3 M. The detecting limit of this method was 6.0×10−7 M Ni2+ . No considerable interference was found from at least 100 times concentrations of a number of possibly interfering ions .
Application 3: Synthesis of Trifluoromethylpyridines
- Summary of the Application: Trifluoromethylpyridines are synthesized using a trifluoromethyl-containing building block .
- Methods of Application: The synthesis involves a cyclocondensation reaction .
- Results or Outcomes: The outcome is the production of trifluoromethylpyridines .
Application 4: Pest Control
- Summary of the Application: Trifluoromethylpyridine derivatives have been found to have superior pest control properties compared to traditional phenyl-containing insecticides .
- Methods of Application: The compound is applied in areas where pest control is needed .
- Results or Outcomes: The use of trifluoromethylpyridine derivatives results in effective pest control .
Application 5: Synthesis of Trifluoromethoxyphenyl Derivatives
- Summary of the Application: Trifluoromethoxyphenyl derivatives are synthesized and used in various chemical reactions .
- Methods of Application: The synthesis involves various organic reactions .
- Results or Outcomes: The outcome is the production of trifluoromethoxyphenyl derivatives .
Application 6: Synthesis of Cyclopropanecarboxylic Acid Derivatives
Safety And Hazards
properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N/c12-11(13,14)9-3-1-8(2-4-9)10(7-15)5-6-10/h1-4H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLHDYUQTLHLHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80924770 |
Source
|
Record name | 1-[4-(Trifluoromethyl)phenyl]cyclopropane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80924770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile | |
CAS RN |
124276-61-5 |
Source
|
Record name | 1-[4-(Trifluoromethyl)phenyl]cyclopropane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80924770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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